molecular formula C9H18N2O B7935585 (3R)-N-Propyl-3-piperidinecarboxamide HCl CAS No. 881546-37-8

(3R)-N-Propyl-3-piperidinecarboxamide HCl

Cat. No.: B7935585
CAS No.: 881546-37-8
M. Wt: 170.25 g/mol
InChI Key: AGGOHJGXWYGROI-MRVPVSSYSA-N
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Description

(3R)-N-Propyl-3-piperidinecarboxamide HCl is a chemical compound belonging to the piperidine class of compounds. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their unique structural properties. This compound, in particular, has shown potential in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-Propyl-3-piperidinecarboxamide HCl typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and reduction, with careful control of temperature, pressure, and catalysts to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-Propyl-3-piperidinecarboxamide HCl undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents to form different derivatives.

    Substitution: This involves the replacement of one functional group with another, commonly using reagents like organolithium or Grignard reagents.

Common Reagents and Conditions

Common reagents used in these reactions include phenylsilane, organolithium compounds, and Grignard reagents. Reaction conditions typically involve controlled temperatures, specific catalysts, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce various substituted piperidines.

Scientific Research Applications

(3R)-N-Propyl-3-piperidinecarboxamide HCl has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-N-Propyl-3-piperidinecarboxamide HCl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

    Piperidine: The parent compound with a simple structure.

    Piperidinone: An oxidized form of piperidine.

    N-Substituted Piperidines: Compounds with various substituents on the nitrogen atom.

Uniqueness

(3R)-N-Propyl-3-piperidinecarboxamide HCl is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3R)-N-propylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGOHJGXWYGROI-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)[C@@H]1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201286152
Record name (3R)-N-Propyl-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201286152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881546-37-8
Record name (3R)-N-Propyl-3-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881546-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-N-Propyl-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201286152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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